STING Agonist-22 Exhibits Moderate Isoform-Dependent Potency Distinct from High-Affinity Agonists
STING agonist-22 activates human STING isoforms with IC50 values of 28 µM for wild-type (WT) and 11 µM for the HAQ variant in a cellular assay . This represents an intermediate potency profile compared to high-affinity non-nucleotide agonists such as diABZI STING agonist-3 (IC50 0.32 nM in a FRET binding assay) [1] and cGAMP (IC50 ~1.8 nM in a radioligand displacement assay) [2]. It is also distinct from other non-nucleotide agonists such as MSA-2 (EC50 8.3 µM WT, 24 µM HAQ) [3] and SR-717 (EC50 ~2.1 µM) [4].
| Evidence Dimension | STING activation potency |
|---|---|
| Target Compound Data | IC50: 28 µM (WT), 11 µM (HAQ) |
| Comparator Or Baseline | diABZI STING agonist-3: IC50 0.32 nM; cGAMP: IC50 1.8 nM; MSA-2: EC50 8.3 µM (WT), 24 µM (HAQ); SR-717: EC50 2.1 µM |
| Quantified Difference | STING agonist-22 is approximately 3-4 orders of magnitude less potent than diABZI and cGAMP in binding assays, and shows an inverse isoform selectivity relative to MSA-2. |
| Conditions | Cellular STING activation assays (WT and HAQ isoforms) for target; FRET binding assay for diABZI; radioligand displacement for cGAMP; cellular reporter assays for MSA-2 and SR-717. |
Why This Matters
The moderate potency and isoform profile may offer a differentiated therapeutic window for adjuvant applications where excessive STING activation is undesirable.
- [1] Bertin Bioreagent. diABZI STING Agonist-3. Accessed 2026. View Source
- [2] BindingDB. BDBM50506263 CHEMBL4465054 (2',3'-cGAMP). Accessed 2026. View Source
- [3] Anjiechem. MSA-2. Accessed 2026. View Source
- [4] Selleck Chemicals. SR-717 lithium. Accessed 2026. View Source
